5-(But-2-yn-1-yloxy)-2-methylpyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(But-2-yn-1-yloxy)-2-methylpyridine typically involves the reaction of 2-methylpyridine with but-2-yn-1-ol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction scheme is as follows:
Step 1: 2-methylpyridine is reacted with but-2-yn-1-ol in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Step 2: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-60°C) for several hours.
Step 3: The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(But-2-yn-1-yloxy)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the but-2-yn-1-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridines with various functional groups.
Scientific Research Applications
5-(But-2-yn-1-yloxy)-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(But-2-yn-1-yloxy)-2-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(But-2-yn-1-yloxy)phenylsulfonyl compounds: These compounds share the but-2-yn-1-yloxy group but differ in the core structure.
2-Methylpyridine derivatives: Compounds with similar pyridine rings but different substituents.
Uniqueness
5-(But-2-yn-1-yloxy)-2-methylpyridine is unique due to its specific combination of the but-2-yn-1-yloxy group and the 2-methylpyridine core
Properties
Molecular Formula |
C10H11NO |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
5-but-2-ynoxy-2-methylpyridine |
InChI |
InChI=1S/C10H11NO/c1-3-4-7-12-10-6-5-9(2)11-8-10/h5-6,8H,7H2,1-2H3 |
InChI Key |
AMURRZWUSFOKQG-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCOC1=CN=C(C=C1)C |
Origin of Product |
United States |
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